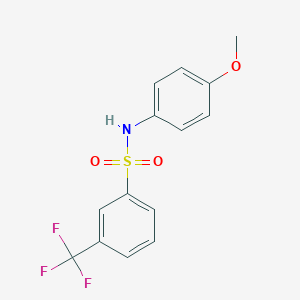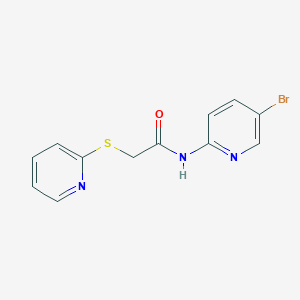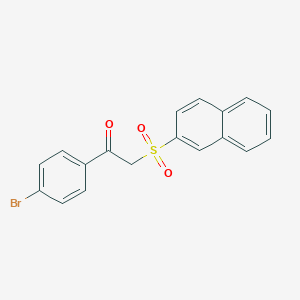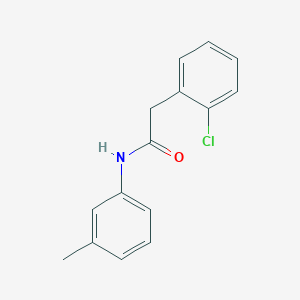
N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide, also known as MTBS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTBS is a sulfonamide derivative that is widely used in the field of medicinal chemistry for its potential therapeutic applications.
作用机制
The mechanism of action of N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in inflammation and tumor growth. N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are involved in the development of cancer.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide has also been shown to have analgesic effects, reducing pain in animal models. In addition, N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
实验室实验的优点和局限性
N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and can be easily scaled up for large-scale production. It has also been shown to exhibit a wide range of biological activities, making it a versatile compound for use in various fields of research. However, there are also some limitations to the use of N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide in lab experiments. It can be difficult to obtain pure samples of N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide, and its solubility in water is limited, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research on N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide. One area of research is the development of new analogs of N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide with improved pharmacological properties. Another area of research is the investigation of the potential use of N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide in the treatment of neurodegenerative diseases. In addition, further studies are needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide and its potential use in the development of new antibiotics.
合成方法
The synthesis of N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide involves the reaction of 4-methoxybenzenesulfonyl chloride with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction yields N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide as the final product. The synthesis method of N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide is relatively simple and can be easily scaled up for large-scale production.
科学研究应用
N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
属性
产品名称 |
N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide |
|---|---|
分子式 |
C14H12F3NO3S |
分子量 |
331.31 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H12F3NO3S/c1-21-12-7-5-11(6-8-12)18-22(19,20)13-4-2-3-10(9-13)14(15,16)17/h2-9,18H,1H3 |
InChI 键 |
BHPXZVAEBSCXSI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
规范 SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-2-butynyl 2-methylbenzoate](/img/structure/B270158.png)
![4-methyl-7-(2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one](/img/structure/B270161.png)
![N-(5-chloro-2-pyridinyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B270164.png)
![4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 1-benzofuran-2-carboxylate](/img/structure/B270167.png)
![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-methoxybenzoate](/img/structure/B270171.png)
![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 2-chlorobenzoate](/img/structure/B270172.png)
![1-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanone](/img/structure/B270174.png)
![N-(3-methylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B270177.png)


![5-Methylsulfanyl-7-propoxytetrazolo[1,5-c]pyrimidine](/img/structure/B270182.png)
![Ethyl 4-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270188.png)

![Ethyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B270190.png)